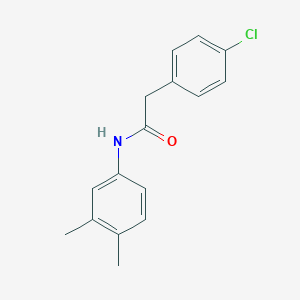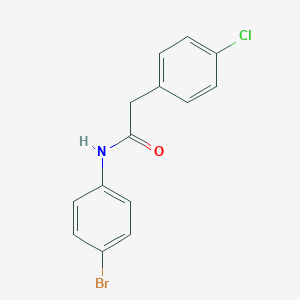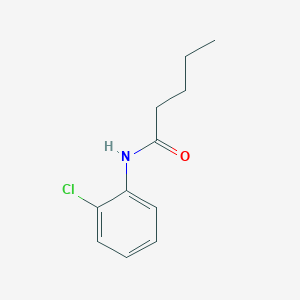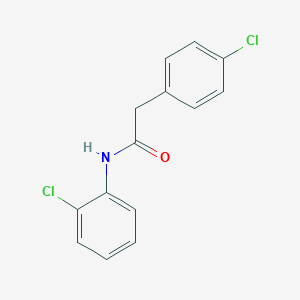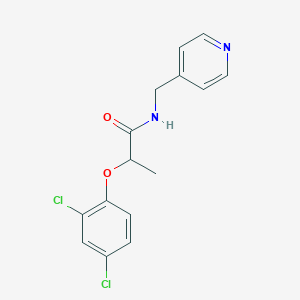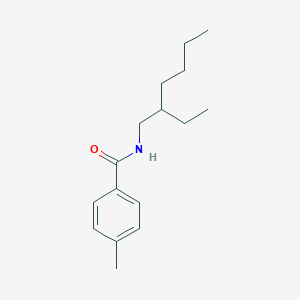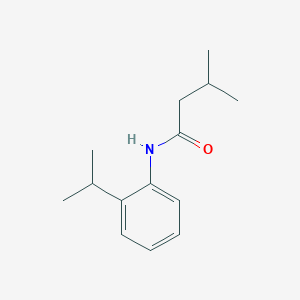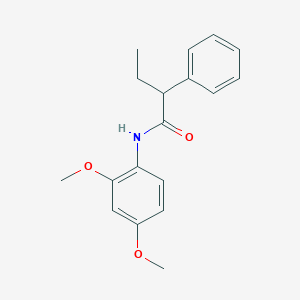
N-(2,4-dimethoxyphenyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-phenylbutanamide, also known as DPBA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the well-known drug, phencyclidine (PCP), and has been shown to have unique properties that make it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-2-phenylbutanamide is not fully understood, but it is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in the regulation of synaptic plasticity and is involved in a variety of physiological processes, including learning and memory.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-phenylbutanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of glutamate release, the reduction of synaptic plasticity, and the modulation of dopamine release. These effects make N-(2,4-dimethoxyphenyl)-2-phenylbutanamide a valuable tool for researchers studying the central nervous system and its role in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,4-dimethoxyphenyl)-2-phenylbutanamide in lab experiments is its unique properties, which make it a valuable tool for researchers studying the central nervous system. However, there are also some limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2,4-dimethoxyphenyl)-2-phenylbutanamide, including studies on its potential therapeutic applications in the treatment of psychiatric disorders and drug addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
In conclusion, N-(2,4-dimethoxyphenyl)-2-phenylbutanamide is a valuable tool for researchers studying the central nervous system and its role in various physiological processes. This compound has unique properties that make it a valuable tool for scientific research, and there are many potential future directions for research involving N-(2,4-dimethoxyphenyl)-2-phenylbutanamide.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-2-phenylbutanamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with phenylmagnesium bromide, followed by the addition of 2-bromo-2-phenylbutane. This reaction results in the formation of the desired product, N-(2,4-dimethoxyphenyl)-2-phenylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-2-phenylbutanamide has been used in a variety of scientific research applications, including studies on the central nervous system, psychiatric disorders, and drug addiction. This compound has been shown to have unique properties that make it a valuable tool for researchers in these fields.
Eigenschaften
Molekularformel |
C18H21NO3 |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C18H21NO3/c1-4-15(13-8-6-5-7-9-13)18(20)19-16-11-10-14(21-2)12-17(16)22-3/h5-12,15H,4H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
OAWUTBXRCVTLMP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



